3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of this compound features a quinazolinone core, a pyridinyl ether moiety, and a propanamide linkage, which collectively contribute to its unique chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide typically involves multiple steps:
-
Formation of the Quinazolinone Core: : The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
-
Introduction of the Pyridinyl Ether Moiety: : The pyridinyl ether group is introduced via nucleophilic substitution reactions. This step often involves the reaction of a halogenated pyridine derivative with a phenol derivative in the presence of a base such as potassium carbonate.
-
Coupling with Propanamide: : The final step involves coupling the quinazolinone intermediate with a propanamide derivative. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve bases like sodium hydride (NaH) or acids like sulfuric acid (H₂SO₄), depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce hydroquinazolinone derivatives.
科学的研究の応用
3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide has been explored for various scientific research applications:
-
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
-
Biology: : The compound exhibits potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.
-
Medicine: : Due to its structural features, it is investigated for its potential as an anticancer agent, particularly in targeting specific kinases and receptors involved in cancer progression.
-
Industry: : The compound’s unique properties make it a candidate for use in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit certain kinases, which play crucial roles in cell signaling and proliferation. The pyridinyl ether moiety may enhance binding affinity and specificity towards these targets, leading to the modulation of biological pathways involved in disease states.
類似化合物との比較
Similar Compounds
4-oxoquinazoline derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Pyridinyl ethers: Compounds with pyridinyl ether groups are known for their diverse pharmacological properties.
Propanamide derivatives: These compounds are often explored for their potential as therapeutic agents.
Uniqueness
3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the quinazolinone core, pyridinyl ether moiety, and propanamide linkage collectively contribute to its distinct properties, making it a valuable compound for research and development in various fields.
生物活性
The compound 3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor for various enzymes and its implications in treating neurodegenerative diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the quinazolinone core followed by the introduction of the benzyl and pyridine moieties. Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
1. Enzyme Inhibition
Recent studies have highlighted the dual inhibitory activity of quinazolinone derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy. For example, a related compound demonstrated an IC50 value of 5.90 ± 0.07 μM for AChE and 6.76 ± 0.04 μM for BuChE inhibition . This suggests that compounds with similar structures may exhibit comparable inhibitory effects.
Molecular docking studies have provided insights into the binding interactions between these compounds and the active sites of AChE and BuChE. The presence of specific functional groups, such as the pyridine ring, enhances binding affinity through π-π stacking interactions and hydrogen bonding with amino acid residues in the enzyme's active site .
Case Study 1: Neuroprotective Effects
A study investigating a series of quinazolinone derivatives reported neuroprotective effects in neuronal cell lines. The compounds were shown to reduce oxidative stress markers and apoptosis in cells exposed to neurotoxic agents, indicating potential therapeutic applications in neurodegenerative diseases .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of quinazolinone derivatives, including those structurally related to our compound of interest. The results indicated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Data Tables
Compound Name | AChE IC50 (μM) | BuChE IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | 5.90 ± 0.07 | 6.76 ± 0.04 | Dual inhibitor |
Compound B | 10.5 ± 0.15 | 12.3 ± 0.10 | Dual inhibitor |
Compound C | 15.0 ± 0.20 | 14.5 ± 0.25 | Selective AChE inhibitor |
Discussion
The biological activity of This compound aligns with emerging trends in drug design targeting neurodegenerative diseases through enzyme inhibition. Its structural features contribute to its efficacy as a potential therapeutic agent.
特性
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c28-21(11-13-27-16-26-20-9-2-1-8-19(20)23(27)29)25-15-17-6-5-7-18(14-17)30-22-10-3-4-12-24-22/h1-10,12,14,16H,11,13,15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIGCCWCTPHIOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。